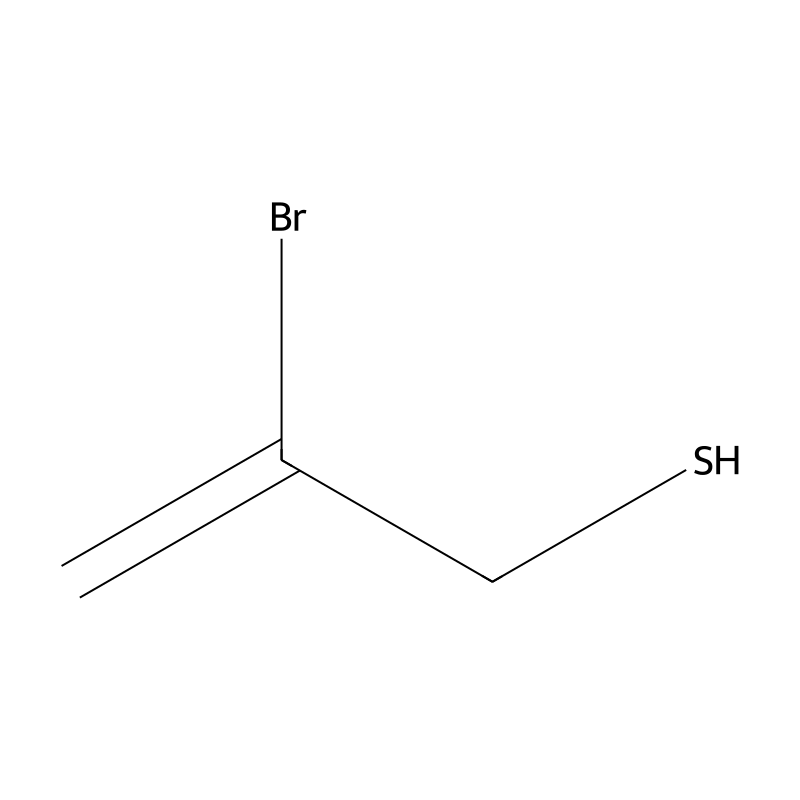

2-bromoprop-2-ene-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-bromoprop-2-ene-1-thiol is an organosulfur compound characterized by a bromine atom and a thiol group attached to a propene backbone. Its chemical structure can be represented as , indicating the presence of three carbon atoms, five hydrogen atoms, one bromine atom, and one sulfur atom. This compound is notable for its reactivity due to the thiol group, which can participate in various

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, through nucleophilic substitution mechanisms. This property is critical for synthesizing more complex molecules .

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

- Reduction: Under reducing conditions, the compound can yield corresponding alkanes or other thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-bromoprop-2-ene-1-thiol is primarily attributed to its thiol functionality. Thiols are known to play crucial roles in biological systems, particularly in redox reactions and enzyme catalysis. The reactivity of the thiol group allows it to interact with various biomolecules, potentially influencing cellular processes and signaling pathways. Additionally, compounds with thiol groups have been studied for their antioxidant properties, which may contribute to their biological significance .

Several methods exist for synthesizing 2-bromoprop-2-ene-1-thiol:

- Nucleophilic Substitution: One common approach involves the reaction of 2-bromopropene with sodium hydrosulfide. The hydrosulfide acts as a nucleophile, attacking the electrophilic carbon bonded to bromine:

- Thiol-Ene Reaction: This method utilizes the reactivity of alkenes with thiols under UV light or heat to form thioethers, which can be further manipulated to yield 2-bromoprop-2-ene-1-thiol

2-bromoprop-2-ene-1-thiol has various applications across different fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

- Polymer Chemistry: The compound is employed in thiol-ene click chemistry, which allows for the efficient formation of polymers with specific properties and functionalities

Interaction studies involving 2-bromoprop-2-ene-1-thiol often focus on its ability to form covalent bonds with various electrophiles. These interactions are crucial for understanding its role in biological systems and its potential therapeutic applications. For example, studies have shown that thiols can modify proteins through disulfide bond formation or by acting as reducing agents, impacting protein structure and function .

Several compounds share structural similarities with 2-bromoprop-2-ene-1-thiol. Below is a comparison highlighting their uniqueness:

Uniqueness of 2-Bromoprop-2-Ene-1-Thiol

The presence of both a bromine atom and a thiol group on the same carbon skeleton allows for unique reactivity patterns not observed in similar compounds. This dual functionality enables diverse synthetic applications and interactions that are not possible with compounds lacking either feature.

XLogP3

1.6Hydrogen Bond Acceptor Count

1Hydrogen Bond Donor Count

1Exact Mass

151.92953 g/molMonoisotopic Mass

151.92953 g/molHeavy Atom Count

5Dates

Last modified: 04-15-2024